molecular formula C8H12O B2496750 3-Allylcyclopentanone CAS No. 73057-67-7

3-Allylcyclopentanone

Cat. No. B2496750
CAS RN: 73057-67-7
M. Wt: 124.183
InChI Key: BWYBDDWZJROJNF-UHFFFAOYSA-N
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Description

3-Allylcyclopentanone is a hydrocarbon that has the formula C8H12O . This compound is a colorless liquid at room temperature . It has been prepared from cyclopentylmagnesium bromide and allyl bromide .


Synthesis Analysis

The synthesis of 3-Allylcyclopentanone involves several steps. One approach involves the initial conjugate addition of functionalized allyl-metal reagents (indium and magnesium) to 2-cyclopentenones . Then, the cyclization of the resulting 3-allylcyclopentanone (or the corresponding silylenolether) was tackled, by resorting to vanadium- and palladium-promoted oxidative chemistry .


Molecular Structure Analysis

The molecular formula of 3-Allylcyclopentanone is C8H12O . The molecular weight is 124.18 .


Chemical Reactions Analysis

The chemical reactions involving 3-Allylcyclopentanone are complex and varied. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .


Physical And Chemical Properties Analysis

3-Allylcyclopentanone is a colorless liquid with a density of 0.792 g/mL at 25 °C . The boiling point is 125-127 °C/750 mmHg .

Safety and Hazards

3-Allylcyclopentanone is classified as highly flammable. It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-prop-2-enylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYBDDWZJROJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylcyclopentanone

Synthesis routes and methods

Procedure details

Lithium wire (2.1 g, 303 mmol) in small pieces in 26 ml of dry tetrahydrofuran containing a trace of naphthalene under argon was cooled to -15° and was treated with 3.32 g (24.8 mmol) of allyl phenyl ether in 14 ml of tetrahydrofuran containing a trace of naphthalene, with rapid stirring for 45 minutes. After an additional 1.25 hours at room temperature, 14.7 ml (ca. 6.6 mmol) of the allyllithium solution was added at -15° over 2 minutes to 635 mg (3.3 mmol) of copper iodide in 10 ml of tetrahydrofuran under argon with rapid stirring. After 5 minutes, the dark solution was of lithium diallylcuprate cooled to -78° and 245 mg (3.0 mmol) of cyclopentenone in 2 ml of tetrahydrofuran was added over 2 minutes. After 40 minutes at -78°, 1 ml of tetramethylethylenediamine was added followed 5 minutes later by 3.0 g (15.5 mmol) of 1-iodo-2-pentyne in 10 ml of hexamethylphosphoramide. After 2 additional hours at -78°, 1 ml of methanol was added and the mixture was poured into aqueous ammonium chloride-ammonium hydroxide-ether. After rapidly stirring for 15 minutes, the organic phase was separated and washed successively with aqueous sodium hydroxide, aqueous hydrochloric acid, aqueous sodium thiosulfate, and aqueous sodium chloride. After drying over potassium carbonate, the solvent was removed under reduced pressure and the resulting oil was chromatographed on silica gel using chloroform-hexane to afford 325 mg of 2-pentynyl, 3-allylcyclopentanone (57%).
[Compound]
Name
ammonium chloride ammonium hydroxide-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
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2.1 g
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reactant
Reaction Step Three
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reactant
Reaction Step Three
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26 mL
Type
solvent
Reaction Step Three
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3.32 g
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Reaction Step Four
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Reaction Step Four
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14 mL
Type
solvent
Reaction Step Four
Name
allyllithium
Quantity
14.7 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
3.3 mmol
Type
catalyst
Reaction Step Five
[Compound]
Name
lithium diallylcuprate
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0 (± 1) mol
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Reaction Step Six
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245 mg
Type
reactant
Reaction Step Seven
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2 mL
Type
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Type
reactant
Reaction Step Eight
Quantity
3 g
Type
reactant
Reaction Step Nine
Quantity
10 mL
Type
solvent
Reaction Step Nine

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